Cas no 901045-42-9 (8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
- 8-methyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
- 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 901045-42-9
- 8-methyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
- F3407-1287
- AKOS001795347
-
- Inchi: 1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3
- InChI Key: CPVHDLPKGDDRQL-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C)=CC=2)C2N(C3=CC=C(C)C=C3)N=C(C3=CC=C(C)C=C3)C=2C=1
Computed Properties
- Exact Mass: 363.173547683g/mol
- Monoisotopic Mass: 363.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 30.7Ų
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1287-2μmol |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-5μmol |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-10μmol |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-20μmol |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-1mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-2mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-3mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-4mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-5mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1287-10mg |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901045-42-9 | 10mg |
$79.0 | 2023-09-10 |
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
Introduction to Compound with CAS No. 901045-42-9 and Product Name: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
The compound with the CAS number 901045-42-9 and the product name 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the quinoline family, which has long been recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its fused pyrazolo[4,3-c]quinoline core and the presence of methyl substituents on both the quinoline and phenyl rings, contribute to its distinctive chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of quinoline derivatives in developing novel therapeutic agents. The 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline structure exhibits promising pharmacological properties that make it a valuable candidate for further investigation. Its molecular framework suggests potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. This has sparked interest in exploring its applications in drug discovery and development.
The synthesis of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves a series of complex organic reactions that require precise control over reaction conditions and reagent selection. The presence of multiple aromatic rings and heterocyclic moieties necessitates careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and multi-step cyclization processes, have been employed to construct the desired molecular architecture efficiently.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The quinoline core is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile platform for developing new treatments. The introduction of methyl groups at specific positions enhances the compound's lipophilicity and binding affinity to biological targets. This modification has been shown to improve pharmacokinetic profiles, which is crucial for drug efficacy and safety.
In recent years, computational modeling and high-throughput screening have become indispensable tools in the discovery of novel therapeutic agents. The 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline structure has been subjected to rigorous computational studies to predict its binding interactions with potential drug targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the optimization of its chemical structure for improved biological activity.
The biological evaluation of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has revealed promising results in preclinical models. Initial studies indicate that this compound exhibits potent activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, it shows significant anti-inflammatory effects by modulating the activity of inflammatory cytokines and enzymes. These findings suggest that this molecule could be a valuable candidate for further development into a novel therapeutic agent.
Furthermore, the structural complexity of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline offers opportunities for derivatization to enhance its pharmacological properties. By introducing additional functional groups or modifying existing substituents, researchers can fine-tune the compound's activity profile to target specific diseases more effectively. This flexibility makes it an attractive scaffold for medicinal chemists working on developing next-generation pharmaceuticals.
The synthesis and characterization of this compound have also contributed to advancements in synthetic chemistry methodologies. The development of efficient synthetic routes has not only facilitated access to this specific derivative but also provided new strategies for constructing other complex heterocyclic molecules. These innovations are likely to have broader implications in the field of organic synthesis and drug discovery.
As research continues to uncover new applications for quinoline derivatives, compounds like 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are poised to play a crucial role in addressing unmet medical needs. The combination of structural complexity, biological activity, and synthetic accessibility makes this molecule a promising candidate for further exploration in both academic and industrial settings. Future studies will focus on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical trials.
In conclusion,8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of medicinal chemistry continues to evolve,this compound serves as an excellent example of how innovative molecular design can lead to breakthroughs in drug discovery.
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